5-(Benzyloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)pyrimidine: is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a benzyloxy group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The benzyloxy group enhances the compound’s lipophilicity and can influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with benzyl alcohol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyloxy group replaces the halogen atom on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Benzyloxy)pyrimidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding benzoic acid derivatives.
Reduction: Reduction of the pyrimidine ring can be achieved using hydrogenation catalysts such as palladium on carbon, leading to partially or fully reduced pyrimidine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides with cesium carbonate or sodium hydride as bases.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)pyrimidine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors, particularly in the context of nucleotide metabolism and DNA synthesis.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential anticancer, antiviral, and anti-inflammatory agents. They are investigated for their ability to interact with specific biological targets and pathways.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, in anticancer research, these compounds may inhibit kinases involved in cell proliferation. The benzyloxy group can enhance binding affinity to the target enzyme or receptor, thereby increasing the compound’s potency.
Comparison with Similar Compounds
- 2-(Benzyloxy)pyrimidine
- 4-(Benzyloxy)pyrimidine
- 5-(Methoxy)pyrimidine
Comparison: 5-(Benzyloxy)pyrimidine is unique due to the position of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. Compared to 2-(Benzyloxy)pyrimidine and 4-(Benzyloxy)pyrimidine, the 5-position substitution may result in different steric and electronic effects, leading to variations in how the compound interacts with biological targets. The methoxy group in 5-(Methoxy)pyrimidine is less bulky than the benzyloxy group, which can affect the compound’s lipophilicity and overall activity.
Properties
IUPAC Name |
5-phenylmethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-4-10(5-3-1)8-14-11-6-12-9-13-7-11/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQIMSBNQMJDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.